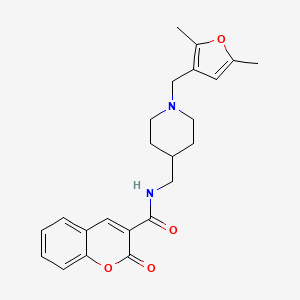

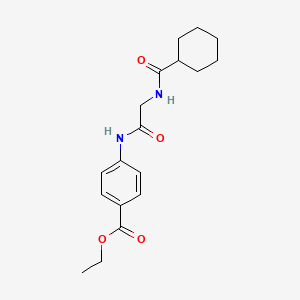

Ethyl 4-(2-(cyclohexanecarboxamido)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of EHCB involves the application of incorporating a well-known drug (benzocaine) with cyanoacetamide function to get a powerful synthon ethyl 4-cyanoacetamido benzoate . This synthetic intermediate was used as a precursor for the synthesis of triazine, pyridone, thiazolidinone, thiazole, and thiophene scaffolds containing the benzocaine core . Facile coupling, Michael addition, condensation, and nucleophilic attack reactions were used to synthesize the targets .Molecular Structure Analysis

The molecular formula of EHCB is C18H24N2O4, and its molecular weight is 332.4. More detailed structural features of the synthesized scaffolds were characterized using IR, 1 H NMR, 13 C NMR, and mass spectroscopy .Chemical Reactions Analysis

Electrophilic and nucleophilic reactions of benzocaine are the most common procedures to construct a library of benzocaine derivatives, which have promising features that could be correlated with their biological activities . These reactions provide structures with antimicrobial, anti-inflammatory, anticancer activities .Scientific Research Applications

Synthesis and Chemical Properties

- A study by Baumberger and Vasella (1986) explored the synthesis of N-acetylneuraminic acid from related compounds, including the use of Michael addition reactions. This work highlights the utility of such compounds in complex organic syntheses (Baumberger & Vasella, 1986).

- El‐Faham et al. (2013) demonstrated the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in the synthesis of α-ketoamide derivatives, indicating the importance of such compounds in creating novel organic molecules (El‐Faham et al., 2013).

Photophysical Studies

- Weisenborn, Huizer, and Varma (1989) investigated the excited-state dynamics of ethyl 4-(N,N-dimethylamino)benzoate and its analogs, providing insights into the photophysical properties of these compounds (Weisenborn, Huizer, & Varma, 1989).

Biological and Pharmacological Applications

- Croci et al. (2007) characterized a β3-adrenoceptor agonist for treating preterm labor, showcasing the therapeutic potential of related benzoate compounds (Croci et al., 2007).

Material Science and Engineering

- Huang et al. (2014) described a microporous anionic metal-organic framework that exhibits high adsorption and separation ability for gases and vapors, underlining the role of similar compounds in material science (Huang et al., 2014).

Safety and Hazards

The safety data sheet for the related compound benzocaine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and should be kept away from heat/sparks/open flames/hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Future Directions

Mechanism of Action

Target of Action

It is known that similar compounds have shown antibacterial activities against gram-positive and gram-negative bacteria .

Biochemical Pathways

Similar compounds have been used as precursors for the synthesis of various scaffolds, including triazine, pyridone, thiazolidinone, thiazole, and thiophene .

Result of Action

Similar compounds have shown promising features that could be correlated with their biological activities .

Properties

IUPAC Name |

ethyl 4-[[2-(cyclohexanecarbonylamino)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-2-24-18(23)14-8-10-15(11-9-14)20-16(21)12-19-17(22)13-6-4-3-5-7-13/h8-11,13H,2-7,12H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZYYADNGALDJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Methoxyphenoxy)pyridin-4-yl]methanamine](/img/structure/B2544767.png)

![N-benzyl-3-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2544773.png)

![N,N-dimethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-sulfonamide](/img/structure/B2544776.png)

![2-(4-(isopropylthio)phenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide](/img/structure/B2544781.png)